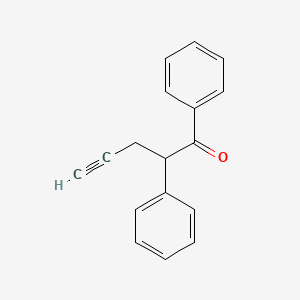
1,2-Diphenylpent-4-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenylpent-4-yn-1-one: is an organic compound with the molecular formula C17H14O . It is characterized by the presence of two phenyl groups attached to a pentynone backbone. This compound is known for its unique structural features, which include a triple bond and a carbonyl group, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Diphenylpent-4-yn-1-one can be synthesized through various methods. One common approach involves the reaction of 1-phenyl-1-pentyne with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Diphenylpent-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as or to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using or , leading to the formation of alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,2-Diphenylpent-4-yn-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1,2-Diphenylpent-4-yn-1-one involves its interaction with various molecular targets. The compound’s carbonyl group can form hydrogen bonds with enzymes and proteins, influencing their activity. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s effects. These interactions can lead to changes in cellular pathways and biochemical processes .
Comparación Con Compuestos Similares
1,2-Diphenylacetylene: Similar structure but lacks the carbonyl group.
1,2-Diphenylethanone: Contains a carbonyl group but lacks the triple bond.
1,2-Diphenylprop-2-en-1-one: Contains a double bond instead of a triple bond.
Uniqueness: 1,2-Diphenylpent-4-yn-1-one is unique due to the presence of both a triple bond and a carbonyl group, which allows it to undergo a wide range of chemical reactions and interact with various molecular targets. This combination of structural features makes it a versatile compound in organic synthesis and scientific research .
Propiedades
Número CAS |
38940-37-3 |
|---|---|
Fórmula molecular |
C17H14O |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
1,2-diphenylpent-4-yn-1-one |
InChI |
InChI=1S/C17H14O/c1-2-9-16(14-10-5-3-6-11-14)17(18)15-12-7-4-8-13-15/h1,3-8,10-13,16H,9H2 |
Clave InChI |
XMRCGIXNEFRKLH-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


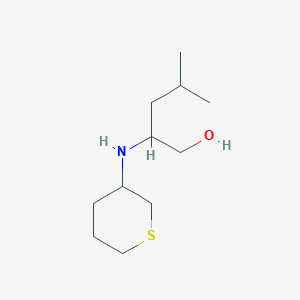
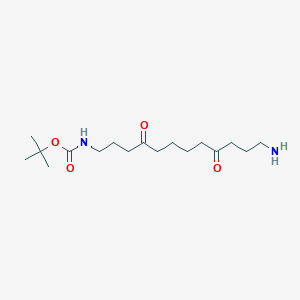
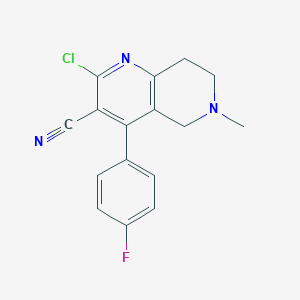
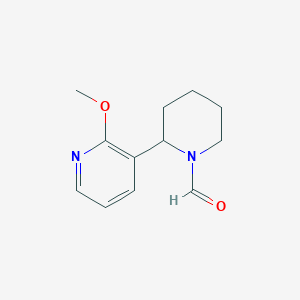
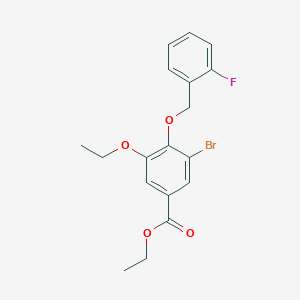
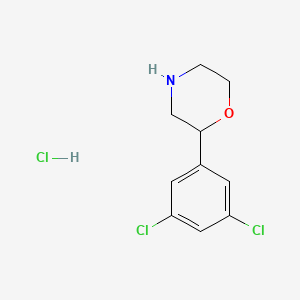
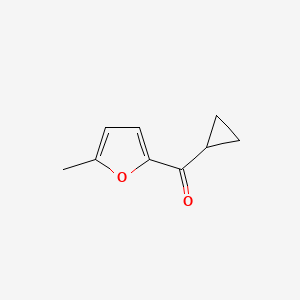


![(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13009366.png)
![6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13009371.png)
![tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13009372.png)

![1-(Pyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13009376.png)
